1-(tert-butoxy)-4-ethynylbenzene
Description
1-(tert-Butoxy)-4-ethynylbenzene is an aromatic compound featuring a tert-butoxy (–O–C(CH₃)₃) group and an ethynyl (–C≡CH) group at the para positions of the benzene ring. This structure combines steric bulk from the tert-butoxy substituent with the linear, electron-deficient nature of the ethynyl group, making it a versatile intermediate in organic synthesis. It is frequently employed in cross-coupling reactions, such as Sonogashira couplings, and serves as a precursor for constructing complex aromatic systems .
Properties
CAS No. |
1093192-41-6 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethynylphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to more consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzaldehyde or 4-ethynylbenzoic acid.
Reduction: Formation of 1-(tert-butoxy)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-Butoxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-4-ethynylbenzene involves its interaction with various molecular targets depending on the specific reaction or application. For example, in oxidation reactions, the ethynyl group undergoes electron transfer processes leading to the formation of carbonyl compounds.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₄O₂
- Synthesis : Prepared via palladium-catalyzed coupling of 1-(tert-butyl)-4-ethynylbenzene with aryl halides, as evidenced in gold-catalyzed cyclization reactions .
- Applications: Used in the synthesis of contorted polyaromatic hydrocarbons (e.g., TPEN) and phenol derivatives through cyclization .
Comparison with Similar Compounds
The following analysis compares 1-(tert-butoxy)-4-ethynylbenzene with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.
Key Observations :
- Steric Effects : The tert-butoxy group in this compound imposes significant steric hindrance, slowing undesired side reactions in cross-couplings compared to less bulky substituents like methoxy .
- Electronic Effects: The ethynyl group’s electron-deficient nature contrasts with electron-donating groups (e.g., –O–Ph in 1-tert-butyl-4-phenoxybenzene), influencing regioselectivity in electrophilic substitutions .
- Reactivity in Cyclization: Gold-catalyzed cyclization of this compound with furans yields phenol derivatives (e.g., 3g) in moderate yields (45–80%), outperforming analogs with less electron-rich alkenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
